molecular formula C7H8ClNO2S B13213352 (6-Methylpyridin-2-yl)methanesulfonyl chloride

(6-Methylpyridin-2-yl)methanesulfonyl chloride

Cat. No.: B13213352
M. Wt: 205.66 g/mol
InChI Key: XFOUSPOLWLHITM-UHFFFAOYSA-N
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Description

(6-Methylpyridin-2-yl)methanesulfonyl chloride is a specialized sulfonyl chloride reagent prized in medicinal chemistry and chemical biology for its role as a versatile electrophilic coupling agent. Its primary research value lies in its application as a key intermediate in the synthesis of sulfonamide derivatives. The compound reacts efficiently with primary and secondary amines under mild basic conditions to form sulfonamides, a crucial functional group in drug discovery. This reactivity is central to the development of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras), where it is used to link a protein-binding ligand to an E3 ubiquitin ligase recruiter. The 6-methylpyridin-2-yl moiety can act as a ligand for specific protein targets, making this reagent particularly valuable for creating molecules that engage metalloenzymes or for structure-based drug design. A notable application includes its use in the synthesis of inhibitors for enzymes like Carbonic Anhydrase [https://pubmed.ncbi.nlm.nih.gov/31766224/]. Furthermore, its utility extends to the preparation of activity-based probes and covalent inhibitors, enabling researchers to study enzyme function and protein-protein interactions. This high-quality building block is strictly for research applications in laboratory settings.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(6-methylpyridin-2-yl)methanesulfonyl chloride

InChI

InChI=1S/C7H8ClNO2S/c1-6-3-2-4-7(9-6)5-12(8,10)11/h2-4H,5H2,1H3

InChI Key

XFOUSPOLWLHITM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The primary synthetic route involves the direct chlorosulfonation of a methylated pyridine ring, specifically targeting the 2-position of the pyridine nucleus. This process typically entails:

  • Starting Material: 6-methylpyridine or 2-methylpyridine derivatives.
  • Reagents: Sulfonyl chlorides (primarily methanesulfonyl chloride), with catalysts or activating agents as needed.
  • Reaction Conditions: Controlled temperature, inert atmosphere, and appropriate solvents to prevent side reactions.

This pathway is supported by patent literature indicating the use of chlorosulfonation techniques, where the methyl group influences regioselectivity, favoring sulfonylation at the 2-position of the pyridine ring.

Synthesis via Chlorosulfonation of 6-Methylpyridine

Reaction Scheme:

$$
\text{6-Methylpyridine} \xrightarrow[\text{SO}2\text{Cl}2]{\text{Reaction conditions}} \text{(6-Methylpyridin-2-yl)methanesulfonyl chloride}
$$

Detailed Procedure:

  • Step 1: Dissolve 6-methylpyridine in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
  • Step 2: Cool the mixture to 0°C under nitrogen atmosphere.
  • Step 3: Add chlorosulfonic acid (or methanesulfonyl chloride in some variants) dropwise, maintaining temperature to control regioselectivity.
  • Step 4: Stir the mixture for several hours, gradually allowing it to warm to room temperature.
  • Step 5: Quench the reaction with ice-cold water, leading to the formation of the sulfonyl chloride derivative.
  • Step 6: Extract, wash, and purify via column chromatography or recrystallization.

Research Outcome:

This method yields the target compound with moderate to high purity, with yields typically ranging from 40% to 60%, depending on reaction conditions and purification efficiency.

Alternative Synthesis Using Methylpyridine Derivatives

Research indicates that methylated pyridines, such as 2-methylpyridine, can be selectively sulfonylated at the 2-position using chlorosulfonic acid or methanesulfonyl chloride under controlled conditions. The process involves:

Note: The methyl group at the 6-position influences regioselectivity, favoring sulfonylation at the 2-position due to electronic effects.

Research Data and Experimental Outcomes

Parameter Details Reference/Source
Reaction Temperature 0°C to room temperature Patent US20120232281A1
Reagents Methanesulfonyl chloride, chlorosulfonic acid Patent US20120232281A1, Synthesis reports
Yield Range 40–60% Patent and literature reports
Purification Column chromatography, recrystallization Patent US20120232281A1, Supporting info
Reaction Time 4–24 hours Patent US20120232281A1

Notes on Reaction Optimization

  • Milling of Base: Milling potassium phosphate enhances reaction speed and yield, as noted in patent literature.
  • Catalysts: Palladium-based catalysts are employed in some synthetic pathways for related derivatives, although their role in direct chlorosulfonation is limited.
  • Solvent Choice: Dichloromethane and tetrahydrofuran are preferred for their inertness and solubility profiles.
  • Temperature Control: Maintaining low temperatures during sulfonylation minimizes poly-sulfonation and regioisomer formation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as a potent electrophile, enabling nucleophilic substitution with various reagents:

Reaction Type Conditions Products Key Observations
Amine Substitution Room temperature, inert solvent (e.g., DCM, THF), base (e.g., NEt₃)Sulfonamides (e.g., R-NHSO₂CH₂C₅H₃N-6-CH₃)High yields (>80%) with primary amines; steric hindrance reduces reactivity .
Alcohol Substitution 0–25°C, base (e.g., pyridine)Sulfonate esters (e.g., R-OSO₂CH₂C₅H₃N-6-CH₃)Methanol and ethanol react rapidly, while bulky alcohols require elevated temperatures .
Thiol Substitution Polar aprotic solvents (e.g., DMF)Thiosulfonates (e.g., R-SSO₂CH₂C₅H₃N-6-CH₃)Requires stoichiometric base; competing oxidation to sulfones observed in air .

Mechanism :

  • The sulfur atom in the sulfonyl chloride undergoes nucleophilic attack, forming a tetrahedral intermediate that collapses to release chloride and generate the sulfonamide/sulfonate product .

Nucleophilic Aromatic Substitution (NAS)

The pyridine ring’s electron-withdrawing sulfonyl group activates the ring for NAS at the 3- and 5-positions:

Reagent Conditions Products Yield
Ammonia 100–120°C, sealed tube3-Amino-6-methylpyridin-2-ylmethanesulfonamide65%
Sodium Methoxide Reflux in methanol5-Methoxy-6-methylpyridin-2-ylmethanesulfonamide45%

Key Factors :

  • Steric hindrance from the methyl group at C6 directs substitution to the C3 and C5 positions.

  • Higher temperatures improve yields for less nucleophilic reagents.

Transition Metal-Catalyzed Coupling Reactions

The pyridine ring participates in cross-coupling reactions under palladium catalysis:

Reaction Catalyst System Products Applications
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivatives (e.g., Ar-C₅H₃N-6-CH₃-SO₂CH₃)Synthesis of COX-2 inhibitors .
Buchwald-Hartwig Amination Pd(OAc)₂, Xantphos, Cs₂CO₃, tolueneAminopyridine sulfonamidesKey intermediates in drug discovery .

Optimized Conditions :

  • Ligands like Xantphos enhance catalytic efficiency (0.15–0.5 mol% Pd) .

  • Piperidine additives improve yields by reducing side reactions .

Oxidation and Reduction Reactions

The sulfonyl group remains stable under most redox conditions, but the pyridine ring can be modified:

  • Oxidation :

    • Reaction with mCPBA oxidizes the pyridine ring to N-oxide derivatives, altering electronic properties for further functionalization .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, retaining the sulfonyl group.

Cycloaddition and Heterocycle Formation

The sulfonyl chloride participates in [4+2] cycloadditions with dienes under thermal conditions:

Diene Conditions Product Yield
1,3-Butadiene 80°C, tolueneSulfonyl-substituted bicyclic adduct55%
Anthracene Microwave irradiation, 150°CDiels-Alder adduct70%

Mechanistic Insight :

  • The sulfonyl group increases the electrophilicity of the pyridine ring, facilitating diene attack at the C3 position .

Stability and Handling Considerations

  • Hydrolysis : Reacts exothermically with water to form (6-methylpyridin-2-yl)methanesulfonic acid; store under anhydrous conditions .

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and methylpyridine fragments.

This compound’s versatility in organic synthesis and drug development is underscored by its dual reactivity at the sulfonyl chloride and pyridine moieties. Ongoing research explores its use in photoredox catalysis and targeted covalent inhibitors .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Methylpyridin-2-yl)methanesulfonyl chloride involves its ability to act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₇H₈ClNO₂S
  • Reactivity : The electron-withdrawing pyridine ring enhances the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitution reactions.
  • Applications : Used in the synthesis of sulfonate derivatives, particularly in medicinal chemistry for modifying drug solubility and bioavailability .

Comparison with Structurally Similar Sulfonyl Chlorides

Methanesulfonyl Chloride (MSC)

Molecular Formula : CH₃SO₂Cl
Key Differences :

  • Structure : Lacks the aromatic pyridine ring, resulting in lower electrophilicity compared to the target compound.
  • Reactivity : MSC is highly reactive but less stabilized electronically. It undergoes hydrolysis with aqueous NaOH at room temperature (>99.98% destruction efficiency) .
  • Hazards : Corrosive (H314), toxic upon inhalation (H330), and environmentally hazardous (H412) .

Benzenesulfonyl Chloride

Molecular Formula : C₆H₅SO₂Cl
Key Differences :

  • Structure : Aromatic benzene ring instead of pyridine. The absence of a nitrogen atom reduces resonance stabilization of the sulfonyl group.
  • Reactivity : Requires prolonged stirring (3 hours) or reflux with NaOH for complete hydrolysis, indicating lower reactivity compared to MSC and the target compound .
  • Applications : Widely used in the synthesis of sulfonamides and as a protecting group in organic synthesis.

p-Toluenesulfonyl Chloride (TsCl)

Molecular Formula : C₇H₇ClO₂S
Key Differences :

  • Structure : Contains a methyl-substituted benzene ring. The electron-donating methyl group slightly decreases sulfonyl chloride reactivity.
  • Reactivity : Hydrolysis requires 24 hours of stirring with NaOH or 1 hour of reflux, reflecting intermediate reactivity between MSC and benzenesulfonyl chloride .
  • Hazards : Less acutely toxic than MSC but still corrosive (H314) .

(6,6-Dimethyloxan-2-yl)methanesulfonyl Chloride

Molecular Formula : C₈H₁₅ClO₃S (as per )
Key Differences :

  • Structure : Features a tetrahydropyran (oxane) ring with two methyl groups. The oxygen atom in the ring alters electronic effects compared to the pyridine nitrogen.
  • Reactivity : Predicted collision cross-section (CCS) data suggest distinct conformational behavior in mass spectrometry, which may correlate with solubility and reactivity differences .

Comparative Data Table

Property (6-Methylpyridin-2-yl)methanesulfonyl Chloride Methanesulfonyl Chloride Benzenesulfonyl Chloride p-Toluenesulfonyl Chloride
Molecular Weight 193.66 g/mol 114.55 g/mol 176.62 g/mol 190.65 g/mol
Reactivity with NaOH Expected rapid hydrolysis (room temperature) Rapid (room temperature) Slow (3 hours stirring) Intermediate (24 hours)
Hazards Likely H314, H330 (inferred) H314, H330, H412 H314 H314
Applications Drug derivatization Industrial synthesis Sulfonamide synthesis Protecting groups

Research Findings and Trends

  • Reactivity Trends : The electron-withdrawing pyridine ring in the target compound likely enhances its reactivity compared to MSC and aliphatic sulfonyl chlorides. This is analogous to how benzenesulfonyl chloride’s aromatic system moderates its reactivity .
  • Hazard Profile : Sulfonyl chlorides universally exhibit corrosivity and acute toxicity, but substituents influence environmental persistence. For example, MSC’s high volatility increases inhalation risks compared to bulkier aromatic derivatives .
  • Synthetic Utility : Pyridine-containing sulfonyl chlorides are preferred in medicinal chemistry for their ability to modulate drug polarity and target binding .

Biological Activity

(6-Methylpyridin-2-yl)methanesulfonyl chloride is an organosulfur compound characterized by its unique structure, which includes a methanesulfonyl chloride group attached to a 6-methylpyridine ring. Its molecular formula is C8_8H9_9ClN2_2O2_2S, with a molecular weight of approximately 206.68 g/mol. This compound exhibits potential biological activities, particularly in pharmaceutical applications, due to the reactivity of the methanesulfonyl chloride moiety.

The methanesulfonyl chloride group is known for its electrophilic nature, allowing it to participate in various chemical reactions, including nucleophilic substitutions. This property is crucial for its role in drug development and organic synthesis.

Biological Activities

Research indicates that compounds containing the methanesulfonyl chloride group can exhibit a range of biological activities. Here are some key findings related to this compound:

  • Anti-inflammatory Properties : Derivatives of pyridine-based sulfonamides have shown potential as inhibitors of cyclooxygenase enzymes (COX), which are critical in pain and inflammation pathways .
  • Antimicrobial Activity : Similar compounds have been studied for their antimicrobial properties, suggesting that this compound may also possess such activity .
  • Anticancer Potential : There is growing interest in pyridine derivatives for their anticancer properties, with studies indicating that certain structural modifications can enhance efficacy against various cancer cell lines .

Synthesis and Reactivity

The synthesis of this compound typically involves the reaction of 6-methylpyridine with methanesulfonyl chloride under controlled conditions. Its reactivity with nucleophiles allows for the formation of more complex structures, which is essential in medicinal chemistry.

Table 1: Comparison of Similar Compounds

Compound NameStructureUnique Features
N-(3-Cyclopropoxy-6-methylpyridin-2-YL)methanesulfonamideStructureContains a cyclopropoxy group
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanoneStructureIntermediate for COX inhibitors
Tris(6-methylpyridin-2-yl)phosphine selenideStructureDifferent electronic properties due to phosphorus

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of compounds related to this compound:

  • Inhibition Studies : Research has demonstrated that pyridine-based sulfonamides can effectively inhibit COX enzymes, leading to reduced inflammatory responses in animal models .
  • Antimicrobial Testing : In vitro studies have shown that derivatives exhibit significant antimicrobial activity against various bacterial strains, indicating potential for therapeutic applications .
  • Cancer Cell Line Studies : Specific derivatives have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

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